5-(5-bromo-2,4-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
Overview
Description
5-(5-bromo-2,4-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C17H21BrN2O3S and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.04563 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have been focused on the synthesis and characterization of compounds with structures similar to 5-(5-bromo-2,4-diethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone, exploring their potential applications in medicinal chemistry and materials science. For example, the study on the synthesis of 5-bromo-3-substituted-hydrazono-1H-2-indolinones and 5-bromo-3-[(2-thioxo-3-substituted-4,5-imidazolidinedione-1-yl)imino]-1H-2-indolinones demonstrates the interest in developing new compounds with potential cytotoxic activity against various cancer cell lines (Karalı, Terzioğlu, & Gürsoy, 2002). Another example is the synthesis of zinc phthalocyanine derivatives substituted with Schiff base groups, highlighting the importance of such compounds in photodynamic therapy for cancer treatment due to their significant singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Several studies have investigated the antimicrobial and anticancer properties of compounds structurally related to this compound. For instance, research on thiazole and 2-thioxoimidazolidinone derivatives revealed their potential antibacterial and anticancer activities, demonstrating the versatility of these compounds in developing new therapeutic agents (Sherif, Eldeen, & Helal, 2013). Another study focused on the synthesis of novel barbituric acid and thiohydantoin derivatives of imidazo[2, 1-b][1,3,4]thiadiazoles, emphasizing their potential as antimicrobial agents (Badige, Shetty, Lamani, & Khazi, 2009).
Catalytic and Synthetic Applications
The chemical versatility of compounds like this compound is also explored in catalysis and synthetic chemistry. A study on a novel mixed-ligand Cu(II) Schiff base complex, for instance, demonstrated its efficacy as a catalyst in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, compounds of interest in drug discovery and materials science (Ebrahimipour, Khosravan, Castro, Nejad, Dušek, & Eigner, 2018).
Properties
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3S/c1-5-20-16(21)13(19(4)17(20)24)9-11-8-12(18)15(23-7-3)10-14(11)22-6-2/h8-10H,5-7H2,1-4H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFWWIROBNGFY-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2OCC)OCC)Br)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2OCC)OCC)Br)/N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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